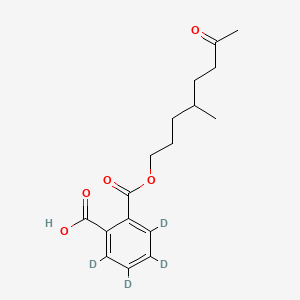
Mono-(4-methyl-7-oxooctyl)phthalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a deuterated phthalate ester, often used as a biochemical for proteomics research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study the behavior and metabolism of phthalates in biological systems .
準備方法
The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate-d4 typically involves an esterification reaction. The process begins with the reaction of phthalic anhydride with 4-methyl-7-oxooctanol in the presence of a catalyst. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through crystallization, filtration, washing, and drying to obtain a high-purity compound .
化学反応の分析
Mono-(4-methyl-7-oxooctyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Mono-(4-methyl-7-oxooctyl)phthalate-d4 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the behavior of phthalates.
Biology: It is used in biological studies to understand the metabolism and toxicology of phthalates in living organisms.
Medicine: It is used in medical research to study the potential health effects of phthalates on human health.
Industry: It is used in the production of plasticizers for polyvinyl chloride (PVC) products to enhance their flexibility and durability .
作用機序
The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate-d4 involves its interaction with biological molecules. It is metabolized in the body to form various metabolites, which can then interact with cellular components. The molecular targets and pathways involved in its action include enzymes responsible for its metabolism and receptors that mediate its biological effects .
類似化合物との比較
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is unique compared to other similar compounds due to its deuterium labeling. This labeling allows for more precise tracking and analysis in scientific studies. Similar compounds include:
- Mono-(4-methyl-7-oxooctyl)phthalate
- Monoethyl phthalate
- Monooctyl phthalate
- Monoisopropyl phthalate .
These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling.
特性
分子式 |
C17H22O5 |
|---|---|
分子量 |
310.38 g/mol |
IUPAC名 |
2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D |
InChIキー |
UFUNVAIKYOYYBB-KNIGXJNHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(=O)C)[2H])[2H] |
正規SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


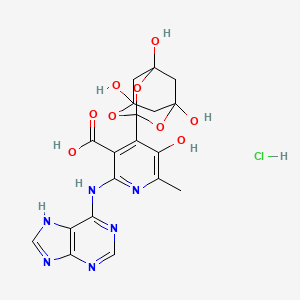
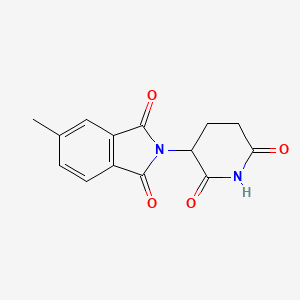
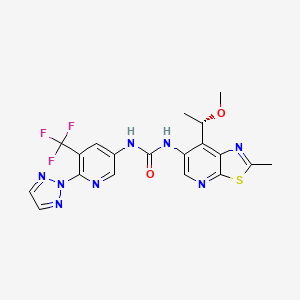

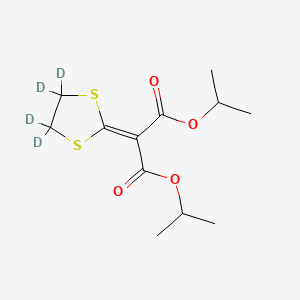
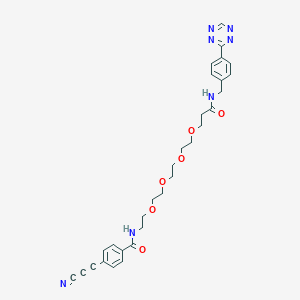

![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
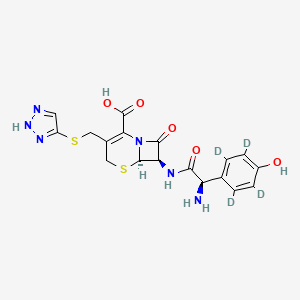
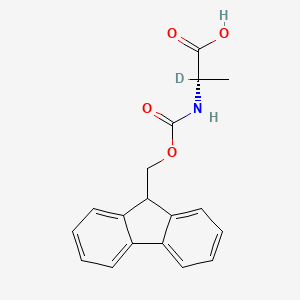
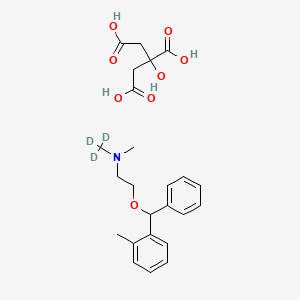
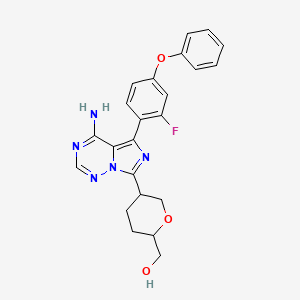
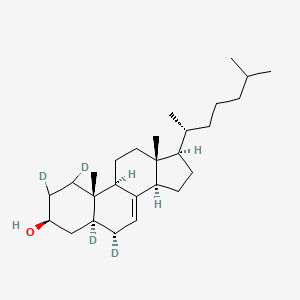
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
